2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine
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Overview
Description
2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine is a complex organic compound with the molecular formula C18H16N4O4S This compound features a pyrazine ring substituted with a phenoxy group, which is further modified with a sulfonyl and carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine typically involves multiple steps:
Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diketones with diamines under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a halogenated pyrazine.
Sulfonylation and Carbamoylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. The sulfonyl and carbamoyl groups are known to interact with biological targets, suggesting possible applications in drug design and development.
Industry
In industrial applications, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the carbamoyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyridine
- 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}benzene
Uniqueness
Compared to similar compounds, 2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine stands out due to the presence of the pyrazine ring, which can confer unique electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics, such as in the development of electronic materials or as a ligand in coordination chemistry.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(3-pyrazin-2-yloxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-13-5-7-16(8-6-13)27(24,25)22-18(23)21-14-3-2-4-15(11-14)26-17-12-19-9-10-20-17/h2-12H,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMMQBAXZMWMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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